![molecular formula C20H12ClF3N4O B2675334 3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-04-3](/img/structure/B2675334.png)
3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazinone ring, and phenyl rings with chloro and trifluoromethyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazinone ring (a six-membered ring with two nitrogen atoms and a carbonyl group), and phenyl rings with chloro and trifluoromethyl substituents .Scientific Research Applications
- Chalcones, a class of compounds that includes our target molecule, exhibit antibacterial and antifungal effects. For instance, licochalcone A demonstrated antibacterial activity against Bacillus subtilis, human pathogenic mycobacteria, and Legionella species . Similarly, isobavachalcone showed antifungal effects against Candida albicans and Cryptococcus neoformans .
- Xanthohumol, another chalcone derivative, demonstrated antiviral properties against bovine viral diarrhea virus, herpes simplex viruses (HSV-1 and HSV-2), cytomegalovirus (CMV), and coronaviruses . It also exhibited anti-HIV-1 activity .
- Chalcones serve as intermediates in flavonoid biosynthesis. Although they do not accumulate significantly in natural sources, they play a crucial role in the production of flavonoids by bacteria, fungi, and plants .
- A newly synthesized pyrazoline derivative, similar in structure to our compound, was investigated for its neurotoxic potential. The study explored its effects on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters .
- Our compound can undergo regioselective formation of 3,5-disubstituted 1,2-oxazoles . These heterocyclic structures have diverse applications in medicinal chemistry and materials science.
- Researchers have characterized novel pyrazole-chalcones and 1,2-oxazoles using in-depth NMR spectral analysis. Combining standard and advanced NMR techniques, they obtained valuable data on these compounds .
Antibacterial and Antifungal Properties
Antiviral Activity
Flavonoid Biosynthesis Intermediates
Neurotoxic Potential and Behavioral Effects
1,2-Oxazole Formation
NMR Spectroscopy Characterization
properties
IUPAC Name |
3-[1-(3-chlorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4O/c21-14-4-2-6-16(12-14)27-9-7-17(25-27)19-18(29)8-10-28(26-19)15-5-1-3-13(11-15)20(22,23)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNONHUOKAABFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=CC(=CC=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.